1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C15H12ClN3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorobenzylidene group, an amino group, and a dihydropyridine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with appropriate precursors under specific conditions. One common method involves the condensation of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization to form the dihydropyridine ring. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions result in the formation of various substituted compounds .
Scientific Research Applications
1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one: This compound shares a similar chlorobenzylidene group and exhibits comparable biological activities.
4-Chlorobenzylidene-2-methyl-(4H)-oxazol-5-one:
Uniqueness
1-[(4-chlorobenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and the presence of the dihydropyridine ring.
Properties
Molecular Formula |
C15H12ClN3O |
---|---|
Molecular Weight |
285.73g/mol |
IUPAC Name |
1-[(Z)-(4-chlorophenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN3O/c1-10-7-11(2)19(15(20)14(10)8-17)18-9-12-3-5-13(16)6-4-12/h3-7,9H,1-2H3/b18-9- |
InChI Key |
FRGHETWNXAGILM-NVMNQCDNSA-N |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)Cl)C#N)C |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1/N=C\C2=CC=C(C=C2)Cl)C#N)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=C(C=C2)Cl)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.